N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring and an imidazolidinone moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a dehydrating agent like carbonyl diimidazole (CDI) in toluene.
Formation of the imidazolidinone moiety: This involves the reaction of naphthalene derivatives with urea or its derivatives under specific conditions to form the imidazolidinone ring.
Coupling of the two moieties: The final step involves coupling the 1,2,4-oxadiazole and imidazolidinone moieties through a suitable linker, such as a propyl chain, using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the substituents on the oxadiazole or imidazolidinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s heterocyclic structures make it a potential candidate for drug development, particularly as an anti-infective or anticancer agent.
Materials Science: Its unique structural features could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere of amides, enhancing the compound’s stability and binding affinity . The imidazolidinone moiety can interact with protein targets, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains a 1,2,4-oxadiazole ring and has been studied for its energetic properties.
1,2,4-oxadiazole derivatives: These compounds have been widely studied for their anti-infective and anticancer activities.
Uniqueness
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to its combination of the 1,2,4-oxadiazole and imidazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C21H21N5O4 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-(1-naphthalen-1-yl-2,5-dioxoimidazolidin-4-yl)acetamide |
InChI |
InChI=1S/C21H21N5O4/c1-13-23-19(30-25-13)10-5-11-22-18(27)12-16-20(28)26(21(29)24-16)17-9-4-7-14-6-2-3-8-15(14)17/h2-4,6-9,16H,5,10-12H2,1H3,(H,22,27)(H,24,29) |
InChI Key |
DTMHDAFQMCEYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)CC2C(=O)N(C(=O)N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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